Home > Products > Screening Compounds P16617 > 3,4-Dihydroxy-5-methyl-2-furanone
3,4-Dihydroxy-5-methyl-2-furanone -

3,4-Dihydroxy-5-methyl-2-furanone

Catalog Number: EVT-467475
CAS Number:
Molecular Formula: C5H6O4
Molecular Weight: 130.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

3,4-Dihydroxy-5-methyl-2-furanone is classified as a furanone, which is characterized by a five-membered aromatic ring containing an oxygen atom. It is specifically categorized under hydroxyfuranones due to the presence of hydroxyl groups at the 3 and 4 positions of the furanone ring.

Synthesis Analysis

The synthesis of 3,4-dihydroxy-5-methyl-2-furanone can be achieved through various methods. One notable approach involves the reaction of glyoxylic acid hydrate with morpholine and propionaldehyde under controlled conditions. The steps include:

  1. Dissolution: Glyoxylic acid hydrate is dissolved in an organic solvent such as methanol or ethanol.
  2. Addition of Morpholine: Morpholine is added to the solution and stirred to facilitate interaction.
  3. Reaction with Propionaldehyde: Propionaldehyde is then introduced to initiate the reaction.
  4. Concentration and Hydrolysis: The reaction mixture undergoes vacuum concentration followed by hydrolysis using hydrochloric acid.
  5. Distillation: Finally, vacuum distillation is employed to isolate 3,4-dihydroxy-5-methyl-2-furanone, yielding high purity and yield rates (up to 91.6% in some cases) .
Chemical Reactions Analysis

3,4-Dihydroxy-5-methyl-2-furanone participates in several chemical reactions:

  1. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex furan derivatives.
  2. Oxidation Reactions: The hydroxyl groups can be oxidized to carbonyl groups under certain conditions, altering its reactivity.
  3. Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may enhance its flavor properties in food applications.

These reactions are significant in both synthetic organic chemistry and food chemistry contexts.

Mechanism of Action

The mechanism of action for 3,4-dihydroxy-5-methyl-2-furanone primarily revolves around its role in flavor development during cooking processes:

  1. Formation during Cooking: It is produced through the Maillard reaction, where reducing sugars react with amino acids under heat, leading to the formation of various flavor compounds including furanones.
  2. Flavor Enhancement: The compound contributes to sweet and caramel-like flavors in foods, influencing sensory perception.

Research indicates that variations in cooking temperature and time can significantly affect the yield of this compound during food processing .

Physical and Chemical Properties Analysis

3,4-Dihydroxy-5-methyl-2-furanone exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 142.10 g/mol.
  • Melting Point: Around 50–51 °C.
  • Solubility: Soluble in water and organic solvents due to its polar hydroxyl groups.
  • Stability: The compound shows varying stability depending on pH levels; it may decompose under extreme conditions but remains stable in neutral environments .

These properties make it suitable for use in various applications within food science.

Applications

The applications of 3,4-dihydroxy-5-methyl-2-furanone are diverse:

  1. Flavoring Agent: Widely used in the food industry as a flavor enhancer due to its sweet aroma reminiscent of caramel or cooked fruits.
  2. Research Tool: Utilized in studies related to the Maillard reaction and flavor chemistry, providing insights into food processing techniques.
  3. Potential Health Benefits: Preliminary studies suggest potential antioxidant properties, making it a candidate for further research in health-related applications.

Properties

Product Name

3,4-Dihydroxy-5-methyl-2-furanone

IUPAC Name

3,4-dihydroxy-5-methyl-3H-furan-2-one

Molecular Formula

C5H6O4

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h4,6-7H,1H3

InChI Key

IYWVFBWMQOKJRS-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=O)O1)O)O

Canonical SMILES

CC1=C(C(C(=O)O1)O)O

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